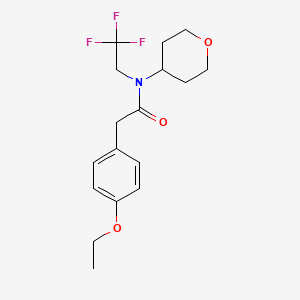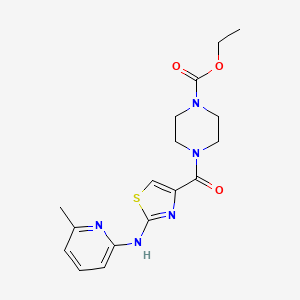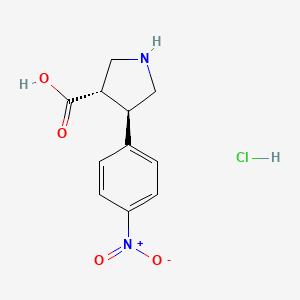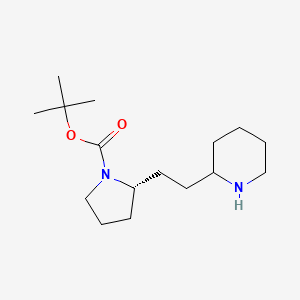
2-(4-Pyridinyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Pyridinyl)quinoline is a heterocyclic aromatic compound that consists of a quinoline ring fused with a pyridine ring at the 4-position
Mechanism of Action
Target of Action
Quinoline derivatives have been known to exhibit a broad range of biological activities, suggesting that they likely interact with multiple targets .
Mode of Action
Quinoline derivatives have been reported to exhibit antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities . This suggests that 2-(4-Pyridinyl)quinoline may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of bioactivities exhibited by quinoline derivatives, it is likely that multiple pathways are affected .
Pharmacokinetics
In silico studies on related quinolinyl-pyrazoles have suggested favorable adme profiling .
Result of Action
Quinoline derivatives have been reported to exhibit potent anticancer properties . For example, 4-methyl-2-(3-pyridinyl)quinoline has shown low unspecific cytotoxicity and high selectivity for PC3 cells, suggesting potential as an antitumor drug against prostate carcinoma .
Action Environment
The broad application of suzuki–miyaura coupling, a method often used in the synthesis of quinoline derivatives, arises from the exceptionally mild and functional group tolerant reaction conditions, suggesting that the compound may be relatively stable under a variety of environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Pyridinyl)quinoline can be achieved through several methods. One common approach involves the cyclization of 2-aminobenzylpyridine with an appropriate aldehyde or ketone under acidic conditions. Another method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of pyridine is coupled with a halogenated quinoline .
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs scalable and cost-effective methods. These may include high-yield cyclization reactions using readily available starting materials and efficient catalysts. The use of microwave-assisted synthesis and solvent-free conditions are also explored to enhance the sustainability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Pyridinyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield partially or fully reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Bromine, chlorine, palladium catalysts for cross-coupling reactions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
2-(4-Pyridinyl)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Comparison with Similar Compounds
Quinoline: A parent compound with a similar structure but without the pyridine ring.
Quinolone: A derivative with a carbonyl group at the 4-position, widely used as antibiotics.
Pyridine: A simpler heterocyclic compound with a single nitrogen atom in the ring.
Uniqueness: 2-(4-Pyridinyl)quinoline is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness contributes to its diverse biological activities and makes it a valuable scaffold in medicinal chemistry .
Properties
IUPAC Name |
2-pyridin-4-ylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2/c1-2-4-13-11(3-1)5-6-14(16-13)12-7-9-15-10-8-12/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDMTKZWKXFJHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-methoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidine-5-carboxamide](/img/structure/B2523712.png)


![(5-Chloro-2-nitrophenyl)[4-(2-fluorophenyl)piperazino]methanone](/img/structure/B2523717.png)
![5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2523718.png)


